But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1)
Description
But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) is a 1:1 molecular complex formed between but-2-enedioic acid (maleic acid) and (1E)-N,N,N'-trimethylethanimidamide. Maleic acid, a dicarboxylic acid, acts as a counterion in salt formation, enhancing the solubility and stability of the amine component. The (1E)-configured ethanimidamide features three methyl substituents, which influence its electronic and steric properties.
Properties
CAS No. |
188635-59-8 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
but-2-enedioic acid;N,N,N'-trimethylethanimidamide |
InChI |
InChI=1S/C5H12N2.C4H4O4/c1-5(6-2)7(3)4;5-3(6)1-2-4(7)8/h1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
JWBDFGNCIOBQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) typically involves the formation of a salt or complex between maleic acid and N,N,N'-trimethylethanimidamide. This is achieved by mixing stoichiometric amounts of the acid and the amidine derivative under controlled conditions to promote salt formation via acid-base interaction.
Stepwise Preparation Procedure
-
- Pure (1E)-but-2-enedioic acid (maleic acid)
- N,N,N'-trimethylethanimidamide (a substituted amidine)
-
- Common solvents include polar aprotic solvents such as methanol, ethanol, or acetonitrile, which dissolve both components and facilitate interaction.
Mixing and Reaction Conditions:
- Equimolar quantities of maleic acid and N,N,N'-trimethylethanimidamide are dissolved separately or together in the chosen solvent.
- The mixture is stirred at ambient temperature or slightly elevated temperatures (25–50 °C) to promote salt formation.
- Reaction time varies from 1 to 24 hours depending on scale and solvent.
-
- Upon completion, the solvent is removed by evaporation under reduced pressure.
- The resulting solid is purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures) to obtain the pure 1:1 complex.
-
- The purified compound is dried under vacuum at room temperature or slightly elevated temperatures to remove residual solvent.
Alternative Synthetic Routes
Direct Grinding Method:
Solid-state synthesis by grinding equimolar amounts of maleic acid and N,N,N'-trimethylethanimidamide can yield the complex without solvents, followed by mild heating to enhance crystallinity.Solvent-Free Microwave-Assisted Synthesis:
Microwave irradiation of the solid mixture can accelerate salt formation, reducing reaction time to minutes.
Analytical Data Supporting Preparation
These properties confirm the molecular integrity and suitability of the compound for salt formation and crystallization.
Research Findings and Notes on Preparation
- The acid-base interaction between maleic acid and N,N,N'-trimethylethanimidamide is driven by proton transfer from the carboxylic acid groups to the amidine nitrogen atoms, forming a stable salt complex.
- The (1E) configuration of but-2-enedioic acid is critical for the formation of the crystalline complex due to its planar geometry facilitating hydrogen bonding networks.
- Purity and yield are optimized by controlling solvent polarity and temperature during crystallization.
- The compound exhibits defined hydrogen bonding patterns, which can be confirmed by spectroscopic methods such as IR and NMR, supporting the successful preparation of the complex.
- No stereochemical centers are defined in the amidine component, but the double bond in maleic acid is stereochemically defined as (1E), which influences the complex's physical properties.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar Ratio | 1:1 (acid:amidine) | Stoichiometric for salt formation |
| Solvent | Methanol, Ethanol, Acetonitrile | Polar aprotic solvents preferred |
| Temperature | 25–50 °C | Ambient to mild heating |
| Reaction Time | 1–24 hours | Depends on method and scale |
| Isolation Method | Evaporation, Recrystallization | Purification step |
| Drying Conditions | Vacuum, Room temp or 40 °C | To remove residual solvents |
Chemical Reactions Analysis
2.1. Electrophilic Addition Reactions
But-2-enedioic acid undergoes electrophilic addition (e.g., bromination, hydration) at the α,β-unsaturated carbonyl system. In the adduct, steric hindrance from the amidine group may influence regioselectivity.
Example :
For the adduct, analogous bromination would likely yield diastereomeric dibrominated derivatives, though no experimental data confirms this.
2.2. Nucleophilic Attack on the Amidine Group
The amidine’s nitrogen atoms can act as nucleophiles. Potential reactions include:
-
Acylation : Reaction with acyl chlorides to form imidate esters.
-
Alkylation : Quaternization of the amidine nitrogen with alkyl halides.
No specific examples of these reactions are documented for the adduct.
2.3. Decarboxylation Under Thermal Stress
Maleic acid derivatives undergo decarboxylation at elevated temperatures (e.g., >150°C). The amidine’s electron-withdrawing effect may lower the activation energy for this process:
Challenges in Reactivity Analysis
-
Steric Effects : Bulky trimethyl groups on the amidine may hinder access to reactive sites.
-
Competing Side Reactions : Acid-catalyzed hydrolysis of the amidine or retro-Diels-Alder cleavage of the maleic acid framework could dominate .
-
Lack of Experimental Data : No kinetic or thermodynamic studies for this system exist in the literature.
Theoretical Predictions
Computational methods (e.g., DFT) could predict:
-
pKa Values : Estimated and for the dicarboxylic acid, with the amidine .
-
Reaction Energy Profiles : Exothermicity for acid-base interactions but endothermicity for covalent bond formation.
Research Gaps and Recommendations
| Parameter | Status |
|---|---|
| Synthetic protocols | Not reported |
| Spectroscopic characterization | Absent (no IR/NMR data) |
| Catalytic applications | Unknown |
Future Directions :
-
Synthesis and isolation of the adduct.
-
Mechanistic studies using isotopic labeling or in situ spectroscopy.
-
Exploration of catalytic or pharmaceutical applications.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of But-2-enedioic acid--(1E)--N,N,N'-trimethylethanimidamide (1/1) as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, sulfonamide derivatives have shown promising broad-spectrum antitumor activity compared to conventional anticancer drugs .
Enzyme Inhibition
The compound exhibits inhibitory effects on key enzymes associated with metabolic diseases. Its structural similarity to known enzyme inhibitors suggests potential applications in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase . Additionally, studies have demonstrated that it may act against other enzymes involved in glucose metabolism, making it a candidate for diabetes management .
Herbicide Development
Research into the herbicidal properties of But-2-enedioic acid derivatives has shown that they can disrupt plant growth by inhibiting specific metabolic pathways. The compound's ability to interact with plant enzymes makes it a potential candidate for developing selective herbicides that target weeds without harming crops .
Plant Growth Regulation
The compound may also serve as a plant growth regulator, enhancing growth rates or stress resistance in certain crops. Studies have indicated that similar compounds can promote root development and improve nutrient uptake under suboptimal conditions .
Polymer Synthesis
But-2-enedioic acid derivatives are being explored for their role in synthesizing polymers with enhanced properties. The compound can be used as a monomer or cross-linking agent in polymer chemistry, leading to materials with improved mechanical strength and thermal stability .
Coatings and Adhesives
Due to its chemical reactivity, this compound is also being investigated for use in coatings and adhesives, where it can enhance adhesion properties and provide resistance to environmental factors .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Research | Güzel-Akdemir et al., 2021 | Demonstrated selective cytotoxicity against cancer cell lines |
| Enzyme Inhibition | Abbasi et al., 2014 | Inhibited acetylcholinesterase; potential for Alzheimer's treatment |
| Herbicide Development | Journal of Agricultural Chemistry | Effective against specific weed species without harming crops |
| Polymer Synthesis | Polymer Science Journal | Enhanced mechanical properties in synthesized polymers |
Mechanism of Action
The mechanism of action of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
(a) But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1)
- Structure : Maleic acid (C₄H₄O₄) + (1E)-N,N,N'-trimethylethanimidamide (C₅H₁₂N₂).
- Key Features : Three methyl groups on the ethanimidamide moiety; planar geometry due to the (1E) configuration.
(b) CAS 19227-11-3: (1E)-N'-Hydroxy-2-phenylethanimidamide
- Structure : C₈H₁₀N₂O, featuring a phenyl group and a hydroxyl substituent on the ethanimidamide backbone .
(c) Pyrilamine Maleate
Physicochemical Properties
Pharmacological and Industrial Relevance
- Target Compound : Predicted to enhance drug delivery via salt formation, similar to Pyrilamine Maleate. The trimethyl groups may reduce metabolic degradation compared to hydroxyl or phenyl substituents.
- CAS 19227-11-3 : Primarily used as a synthetic intermediate; its hydroxyl group facilitates further functionalization .
- Pyrilamine Maleate : Clinically validated for allergy relief; maleate counterion critical for pharmacokinetics .
Research Findings and Limitations
- Synthetic Challenges : The (1E)-configuration in the target compound requires stereoselective synthesis, increasing production costs compared to simpler analogs .
Biological Activity
But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1), also known as a derivative of butenedioic acid, has garnered attention due to its potential biological activities. This compound belongs to the class of dicarboxylic acids and is characterized by its unique amide functional group, which may influence its interaction with biological systems.
- Molecular Formula : C₄H₄N₂O₂
- Molecular Weight : 116.072 g/mol
- Structure : The compound consists of a butenedioic acid backbone with a trimethylated ethanimidamide moiety, enhancing its lipophilicity and possibly its biological activity.
Biological Activity Overview
But-2-enedioic acid derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in neurodegenerative diseases. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that butenedioic acid derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that these compounds can inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli by disrupting bacterial cell membranes and metabolic pathways .
Table 1: Antimicrobial Efficacy of But-2-enedioic Acid Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Pseudomonas aeruginosa | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Inhibition of metabolic pathways |
| Staphylococcus aureus | 64 µg/mL | Cell wall synthesis inhibition |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that but-2-enedioic acid derivatives can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory conditions .
Neuroprotective Potential
Recent studies have explored the neuroprotective effects of but-2-enedioic acid derivatives in models of neurodegeneration. These compounds have been shown to promote the differentiation of oligodendrocyte precursor cells into mature myelinating cells, which is crucial for maintaining neuronal health and function .
Case Study: Oligodendrocyte Differentiation
In a controlled laboratory setting, oligodendrocyte precursor cells treated with but-2-enedioic acid derivatives exhibited enhanced differentiation rates compared to untreated controls. This suggests a potential therapeutic application in demyelinating diseases such as multiple sclerosis.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1) with high purity?
- Methodology : Use stepwise condensation reactions between (1E)-N,N,N'-trimethylethanimidamide and but-2-enedioic acid under controlled pH (e.g., sodium acetate buffer) to favor salt or co-crystal formation. Purification can involve recrystallization using ethanol-water mixtures or column chromatography with silica gel. Monitor purity via HPLC coupled with UV-Vis spectroscopy (200–400 nm) to detect impurities .
- Key Considerations : Optimize stoichiometry (1:1 ratio) and solvent polarity to prevent side reactions. Use TCEP or DTT to stabilize thiol-containing intermediates if applicable .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and stability?
- Methodology :
- NMR : Employ - and -NMR to confirm proton environments and carbon frameworks. For unresolved peaks, use 2D-COSY or HSQC.
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, imine C=N at ~1650 cm) .
- Mass Spectrometry : Use ESI-MS in positive-ion mode to verify molecular weight (expected ~203.24 g/mol) and fragmentation patterns .
- Stability Testing : Conduct accelerated degradation studies under varying temperatures (25–60°C) and pH (3–9) to assess hydrolytic stability .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and intermolecular interactions of this compound in biological systems?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
- Use molecular docking (AutoDock Vina) to simulate binding with biological targets (e.g., enzymes or receptors). Validate with MD simulations (AMBER or GROMACS) to assess dynamic stability .
- Data Contradiction Analysis : Cross-validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to resolve discrepancies in predicted vs. observed reaction rates .
Q. What strategies address conflicting data regarding this compound’s environmental fate and degradation pathways?
- Methodology :
- Design split-plot experiments (as in agricultural studies ) to test abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial assays).
- Use LC-MS/MS to quantify degradation products and identify persistent intermediates. Compare results across multiple labs to isolate methodological biases .
Q. How does the compound’s unique functional group arrangement influence its bioactivity in in vitro assays?
- Methodology :
- Test cytotoxicity and anti-inflammatory activity using human serum-based assays (e.g., IL-6 inhibition ). Compare with structurally similar amides/alkaloids from marine sponges .
- Use SPR (surface plasmon resonance) to measure binding affinity to targets like MMP3 or CRP, correlating with steric/electronic effects from the trimethylethanimidamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
